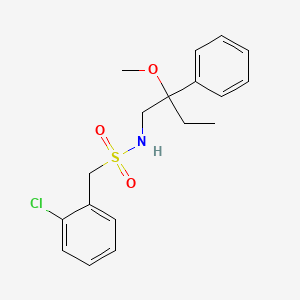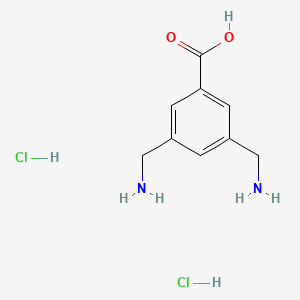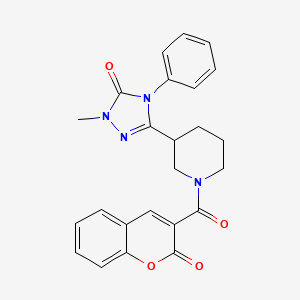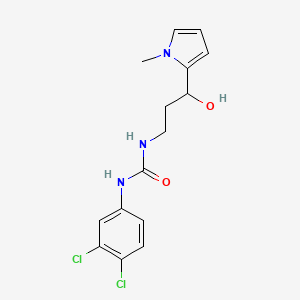![molecular formula C27H32Cl4N2O3 B2640841 1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride CAS No. 114055-20-8](/img/structure/B2640841.png)
1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-[Bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride” is a chemical compound with potential anti-allergic activities . It is a derivative of piperazine, a class of compounds often used in the treatment of allergies .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a series of novel ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives . The target compounds were designed and synthesized with Part C of levocetirizine replaced with sulfonamides, Part A unchanged, and Part B kept either two or three carbons long .科学的研究の応用
Metabolite Identification and Characterization
Research has focused on identifying and characterizing the metabolites of related compounds, which are crucial for understanding their biotransformation and potential therapeutic effects. For instance, studies have investigated the metabolites of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride in rats, revealing main biotransformation pathways such as O-demethylation, N-dealkylation, and hydroxylation processes. These insights are vital for drug development and safety evaluations (Kawashima et al., 1991).
Synthesis and Chemical Analysis
The synthesis of related compounds and their analogs has been extensively studied to optimize production methods and confirm structural hypotheses. For example, the synthesis of compounds related to the metabolites of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride has been performed to confirm proposed structures through the synthesis of authentic compounds, aiding in the structural elucidation of metabolites (Ohtaka et al., 1989).
Biomedical Applications
Significant research has also been directed towards exploring the biomedical applications of such compounds. For instance, the effects of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride on free fatty acid liberation in ischemic brain in rats were studied, providing insights into its potential therapeutic effects in neurological conditions (Kanazawa et al., 1986).
Drug Synthesis and Pharmacokinetics
Moreover, research has been conducted on the synthesis of specific drugs, like the antimigraine drug Lomerizine, using 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine as a precursor, showcasing the compound's relevance in the synthesis of pharmacologically active agents (Narsaiah & Kumar, 2010).
作用機序
The mechanism of action of this compound is likely related to its anti-allergic activities. Piperazine H1 receptor antagonists, which have higher affinity to H1 receptors than histamine, are often clinically used in the treatment of allergies . This compound, as a derivative of piperazine, may share a similar mechanism of action.
特性
IUPAC Name |
1-[bis(4-chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30Cl2N2O3.2ClH/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20;;/h4-13,25H,14-18H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFSQFAFGOAVPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)OC)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32Cl4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-[2-(3-Bromo-4-fluorophenyl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2640758.png)
![Ethyl 2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2640759.png)
![5-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2640760.png)

![2-{[3,5-dimethyl-1-(3-methylbutanoyl)-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2640763.png)
![4-chloro-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol](/img/structure/B2640764.png)
![2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2640766.png)
![N'-(2-cyanophenyl)-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]ethanediamide](/img/structure/B2640767.png)


![N-(1,3-benzothiazol-2-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2640774.png)



